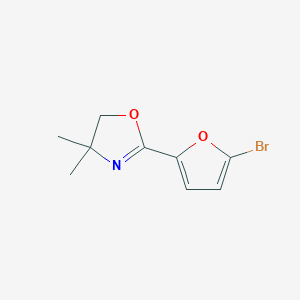![molecular formula C36H23N B14238193 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole CAS No. 585533-53-5](/img/structure/B14238193.png)
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a carbazole core linked to an anthracene unit and a naphthalene moiety. The combination of these aromatic systems imparts distinct electronic and photophysical properties to the compound, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Unit: The anthracene unit can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Carbazole: The anthracene derivative is then coupled with carbazole through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the anthracene unit.
Final Assembly: The final step involves the coupling of the naphthalene moiety to the anthracene-carbazole intermediate, again using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. In optoelectronic applications, the compound’s mechanism involves the efficient transfer of electrons and holes, contributing to its performance in devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
9,10-Di(1-naphthyl)anthracene: Similar structure but lacks the carbazole unit.
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Another related compound with different substitution patterns on the anthracene unit.
2-[4-(9,10-Di-naphthalen-2-yl-anthracen-2-yl)-phenyl]-1-phenyl-1H-benzoimidazole: A compound with similar photophysical properties used in OLED applications.
Uniqueness
The uniqueness of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole lies in its combination of a carbazole core with an anthracene and naphthalene unit, which imparts distinct electronic properties and enhances its performance in various applications, particularly in optoelectronics and biological imaging.
Properties
CAS No. |
585533-53-5 |
|---|---|
Molecular Formula |
C36H23N |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
9-(10-naphthalen-1-ylanthracen-9-yl)carbazole |
InChI |
InChI=1S/C36H23N/c1-2-14-25-24(12-1)13-11-21-28(25)35-29-17-3-5-19-31(29)36(32-20-6-4-18-30(32)35)37-33-22-9-7-15-26(33)27-16-8-10-23-34(27)37/h1-23H |
InChI Key |
WBLXHFDJRBXUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


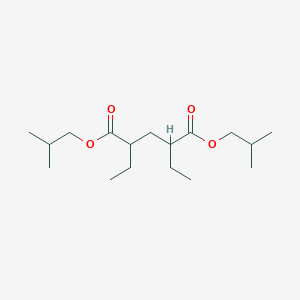
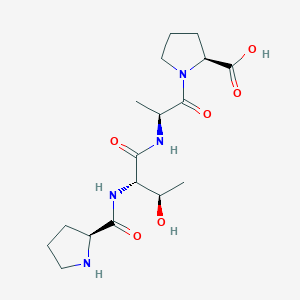
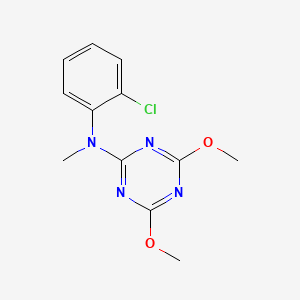
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
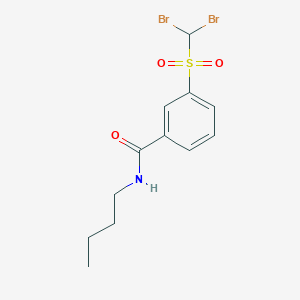
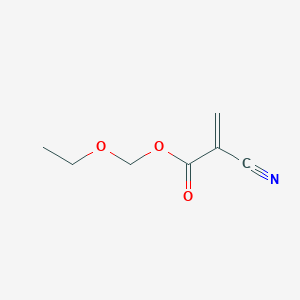

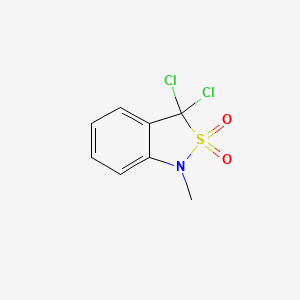
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
